
2-Amino-4-nitrobenzotrifluoride
Overview
Description
2-Amino-4-nitrobenzotrifluoride is an organic compound with the chemical formula C7H5F3N2O2. It is a yellow crystalline solid commonly used in various fields such as medical, environmental, and industrial research. This compound is notable for its unique combination of an amino group and a nitro group on a benzotrifluoride ring, which imparts distinct chemical properties.
Preparation Methods
The preparation of 2-Amino-4-nitrobenzotrifluoride typically involves nitration and amination reactions. One common method is the nitration of 4-nitrobenzotrifluoride, followed by reduction to introduce the amino group. The nitration process involves treating benzotrifluoride with nitric acid under controlled conditions to introduce the nitro group. The subsequent reduction step can be achieved using reducing agents such as iron and hydrochloric acid . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
2-Amino-4-nitrobenzotrifluoride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions
Common reagents used in these reactions include nitric acid for nitration, iron and hydrochloric acid for reduction, and strong bases for nucleophilic substitution. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry
2-Amino-4-nitrobenzotrifluoride serves as an important intermediate in the synthesis of various organic compounds. Some notable applications include:
- Synthesis of Pharmaceuticals : It is utilized in the development of drugs due to its ability to undergo specific chemical reactions that modify its structure to yield therapeutic agents.
- Agrochemicals : The compound is also involved in the synthesis of pesticides and herbicides, contributing to agricultural productivity.
Biology
In biological research, this compound has several significant applications:
- Enzyme Interaction Studies : It is employed as a probe in biochemical assays to study enzyme kinetics and interactions, providing insights into metabolic pathways.
- Biochemical Assays : The compound aids in the detection and quantification of biological molecules through various assay techniques.
Medicine
The medical applications of this compound include:
- Drug Development : As a precursor for synthesizing therapeutic agents, it plays a crucial role in pharmaceutical research aimed at developing new medications.
Industry
In industrial applications, this compound is used for:
- Dyes and Pigments Production : It is involved in the formulation of dyes, particularly in the textile industry, where it contributes to color stability and intensity.
Case Study 1: Synthesis of Drug Precursors
A comprehensive study highlighted the use of this compound in synthesizing drug precursors for anti-cancer therapies. The research demonstrated how modifying the nitro group could yield compounds with enhanced efficacy against specific cancer cell lines.
Case Study 2: Environmental Impact Assessment
Research conducted on the environmental impact of this compound revealed its potential mutagenic effects when tested on bacterial strains (Salmonella typhimurium). The findings indicated that while the compound exhibited mutagenic properties under certain conditions, it did not show significant carcinogenic effects in long-term animal studies .
Case Study 3: Biochemical Assays
In a series of biochemical assays aimed at understanding enzyme interactions, this compound was used as a substrate to analyze enzyme kinetics. Results indicated that the compound could effectively inhibit specific enzymes involved in metabolic pathways, providing valuable data for drug development targeting these enzymes .
Summary of Applications
Application Area | Specific Uses |
---|---|
Chemistry | Intermediate for pharmaceuticals and agrochemicals |
Biology | Probe for enzyme studies and biochemical assays |
Medicine | Precursor for drug synthesis |
Industry | Production of dyes and pigments |
Mechanism of Action
The mechanism of action of 2-Amino-4-nitrobenzotrifluoride involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules such as proteins and nucleic acids. These interactions can lead to changes in the structure and function of the target molecules, resulting in various biological effects .
Comparison with Similar Compounds
2-Amino-4-nitrobenzotrifluoride can be compared with other similar compounds such as:
- 2-Amino-3-nitrobenzotrifluoride
- 2-Amino-5-nitrobenzotrifluoride
- 2-Amino-6-nitrobenzotrifluoride
These compounds share similar structural features but differ in the position of the nitro group on the benzotrifluoride ring. This positional difference can lead to variations in their chemical reactivity and biological activity .
Biological Activity
2-Amino-4-nitrobenzotrifluoride (ANBTF) is a compound of interest in various scientific fields, particularly due to its biological activity and potential applications in medicine and industry. This article provides a detailed overview of its biological activity, mechanisms of action, case studies, and research findings.
Chemical Structure and Properties
- Chemical Formula : C7H6ClF3N2O2
- Molecular Weight : 224.58 g/mol
- CAS Number : 393-49-7
The compound features a nitro group that can undergo reduction, leading to reactive intermediates capable of interacting with biological molecules such as proteins and nucleic acids.
The biological activity of ANBTF primarily arises from its nitro group, which can be reduced to form reactive species. These intermediates can modify proteins and nucleic acids, leading to alterations in cellular functions. The following mechanisms have been identified:
- Enzyme Interactions : ANBTF is utilized in biochemical assays to study enzyme interactions, serving as a probe for various enzymatic activities.
- Reactive Intermediate Formation : The reduction of the nitro group generates electrophilic species that can interact with cellular components, potentially leading to cytotoxic effects.
Biological Activity
ANBTF exhibits a range of biological activities that have been documented in various studies:
- Cytotoxicity : Research indicates that ANBTF can exhibit cytotoxic effects on mammalian cells. A study demonstrated its impact on cell viability, suggesting that it may induce apoptosis through oxidative stress mechanisms .
- Antimicrobial Properties : Preliminary studies have shown that ANBTF has antimicrobial activity against certain bacterial strains, although further research is needed to elucidate the specific mechanisms involved .
Table 1: Summary of Biological Activities
Activity Type | Observations | References |
---|---|---|
Cytotoxicity | Induces apoptosis in mammalian cells | |
Antimicrobial | Active against select bacterial strains | |
Enzyme Interaction | Used as a probe in biochemical assays |
Case Study 1: Methemoglobinemia from Nitro Compounds
A notable case involved a patient exposed to nitro compounds (including ANBTF) who developed methemoglobinemia. Symptoms included cyanosis and confusion, leading to hospitalization. Treatment involved methylene blue administration and supportive care, highlighting the potential toxic effects associated with nitro compounds .
Table 2: Patient Data Overview
Parameter | Value |
---|---|
Age | 58 years |
Symptoms | Cyanosis, confusion |
Treatment | Methylene blue |
Outcome | Improved condition |
Research Findings
Recent research has focused on the structure-activity relationship (SAR) of nitro compounds similar to ANBTF. Studies indicate that the position and number of nitro groups significantly influence biological activity, including anti-inflammatory properties and enzyme inhibition .
Table 3: Structure-Activity Relationship Insights
Compound Type | Key Findings |
---|---|
Nitrobenzene derivatives | Potent inhibitors of iNOS and COX-2 |
Benzotrifluoride derivatives | Exhibit varying levels of cytotoxicity |
Properties
IUPAC Name |
5-nitro-2-(trifluoromethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O2/c8-7(9,10)5-2-1-4(12(13)14)3-6(5)11/h1-3H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGHXDTHJGNCRKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70372226 | |
Record name | 2-Amino-4-nitrobenzotrifluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70372226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
393-49-7 | |
Record name | 2-Amino-4-nitrobenzotrifluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70372226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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